molecular formula C10H13N5O2 B4135169 methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate

methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate

Cat. No. B4135169
M. Wt: 235.24 g/mol
InChI Key: ZYJPTPAMMXWJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate, also known as MDITA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MDITA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.27 g/mol.

Mechanism of Action

The mechanism of action of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate in different applications varies. In herbicidal applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate inhibits the growth of weeds by interfering with the photosynthetic process. In anticancer applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate induces apoptosis or programmed cell death in cancer cells by inhibiting the activity of specific enzymes. In drug delivery applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate acts as a carrier for the targeted delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been shown to have low toxicity and does not cause significant adverse effects on the environment or living organisms. However, studies have shown that exposure to high concentrations of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate can cause skin irritation and respiratory problems in humans.

Advantages and Limitations for Lab Experiments

Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has several advantages as a research tool, including its low toxicity, high purity, and ease of synthesis. However, the limitations of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate include its limited solubility in water and its potential for degradation in certain conditions.

Future Directions

Future research on methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate can focus on exploring its potential applications in other fields such as energy storage, catalysis, and sensor technology. Additionally, research can be conducted to improve the synthesis method of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate to obtain higher yields and purity. The potential use of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate as a drug delivery system can also be further explored to improve the efficacy of cancer treatments.

Scientific Research Applications

Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been extensively studied for its potential applications in various fields such as agriculture, pharmaceuticals, and material science. In agriculture, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been used as a herbicide due to its ability to inhibit the growth of weeds. In pharmaceuticals, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been studied for its potential as an anticancer agent and as a drug delivery system. In material science, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

methyl 2-[cyano-(4,6-dimethyl-1,3,5-triazin-2-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-6(9(16)17-4)15(5-11)10-13-7(2)12-8(3)14-10/h6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPTPAMMXWJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C#N)C(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.